molecular formula C15H16ClNO B14488308 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride CAS No. 64497-91-2

3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride

Katalognummer: B14488308
CAS-Nummer: 64497-91-2
Molekulargewicht: 261.74 g/mol
InChI-Schlüssel: DNFZDUHJEUEEBT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within the pyridine ring, which is balanced by a counterion, in this case, chloride.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride typically involves the quaternization of 3-acetyl-5-methylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

3-Acetyl-5-methylpyridine+Benzyl chloride3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride\text{3-Acetyl-5-methylpyridine} + \text{Benzyl chloride} \rightarrow \text{this compound} 3-Acetyl-5-methylpyridine+Benzyl chloride→3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride

Industrial Production Methods

Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The acetyl group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The acetyl group can participate in aldol condensations and other carbonyl chemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium salts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of materials such as ionic liquids and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The positively charged pyridinium ring can facilitate interactions with negatively charged biomolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzylpyridinium chloride
  • 3-Acetylpyridinium chloride
  • 5-Methylpyridinium chloride

Comparison

3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride is unique due to the presence of both an acetyl group and a benzyl group on the pyridinium ring

Eigenschaften

CAS-Nummer

64497-91-2

Molekularformel

C15H16ClNO

Molekulargewicht

261.74 g/mol

IUPAC-Name

1-(1-benzyl-5-methylpyridin-1-ium-3-yl)ethanone;chloride

InChI

InChI=1S/C15H16NO.ClH/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

DNFZDUHJEUEEBT-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C[N+](=C1)CC2=CC=CC=C2)C(=O)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.